molecular formula C13H18ClNO2 B10820478 Normethoxetamine (hydrochloride)

Normethoxetamine (hydrochloride)

Cat. No.: B10820478
M. Wt: 255.74 g/mol
InChI Key: AEYFONXVIVAAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Normethoxetamine (hydrochloride) is a chemical compound that belongs to the class of arylcyclohexylamines. It is a metabolite of methoxetamine, a designer drug known for its dissociative anesthetic properties. Normethoxetamine (hydrochloride) is primarily used as an analytical reference standard in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of normethoxetamine (hydrochloride) typically starts from commercially available compounds. One common method involves the preparation of O-demethylated and N-dealkylated metabolites from methoxetamine. The multistep synthesis process includes the cleavage of the methoxy group with hydrobromic acid (aqueous) under reflux conditions, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production methods for normethoxetamine (hydrochloride) are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production, provided that the necessary safety and regulatory guidelines are followed.

Chemical Reactions Analysis

Types of Reactions

Normethoxetamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include O-demethylated and N-dealkylated metabolites, as well as various oxidized and reduced derivatives .

Scientific Research Applications

Normethoxetamine (hydrochloride) has several scientific research applications, including:

Mechanism of Action

Normethoxetamine (hydrochloride) exerts its effects primarily through antagonism of the N-methyl D-aspartate (NMDA) receptor and inhibition of serotonin reuptake. This mechanism is similar to that of methoxetamine, resulting in dissociative and anesthetic effects. The compound’s interaction with NMDA receptors and serotonin pathways contributes to its psychoactive properties .

Comparison with Similar Compounds

Normethoxetamine (hydrochloride) is similar to other arylcyclohexylamines, such as:

    Methoxetamine: A designer drug with dissociative anesthetic properties.

    Ketamine: A well-known anesthetic and dissociative drug.

    Phencyclidine (PCP): Another dissociative anesthetic with similar effects.

Uniqueness

Normethoxetamine (hydrochloride) is unique due to its specific metabolic pathway and its role as a metabolite of methoxetamine. Its distinct chemical structure and interaction with NMDA receptors and serotonin pathways set it apart from other similar compounds .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-amino-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-11-6-4-5-10(9-11)13(14)8-3-2-7-12(13)15;/h4-6,9H,2-3,7-8,14H2,1H3;1H

InChI Key

AEYFONXVIVAAHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2=O)N.Cl

Origin of Product

United States

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